Bienvenue dans la boutique en ligne BenchChem!

Azetidin-1-yl-(5-bromo-6-chloropyridin-2-yl)methanone

Lipophilicity Physicochemical property prediction Drug-likeness

Azetidin-1-yl-(5-bromo-6-chloropyridin-2-yl)methanone (CAS 2166946-61-6) is a heterocyclic building block featuring a 5-bromo-6-chloropyridin-2-yl core coupled to an azetidine ring via a methanone linker. The compound possesses computationally predicted XLogP3 of 2.4, topological polar surface area (TPSA) of 33.2 Ų, zero hydrogen bond donors, and a single rotatable bond, defining a compact, low-lipophilicity scaffold with minimal conformational flexibility.

Molecular Formula C9H8BrClN2O
Molecular Weight 275.53 g/mol
CAS No. 2166946-61-6
Cat. No. B1448973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzetidin-1-yl-(5-bromo-6-chloropyridin-2-yl)methanone
CAS2166946-61-6
Molecular FormulaC9H8BrClN2O
Molecular Weight275.53 g/mol
Structural Identifiers
SMILESC1CN(C1)C(=O)C2=NC(=C(C=C2)Br)Cl
InChIInChI=1S/C9H8BrClN2O/c10-6-2-3-7(12-8(6)11)9(14)13-4-1-5-13/h2-3H,1,4-5H2
InChIKeyLSCLSIXVHPZYJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azetidin-1-yl-(5-bromo-6-chloropyridin-2-yl)methanone (CAS 2166946-61-6): A Dual-Halogenated Pyridine-Azetidine Amide Building Block for Medicinal Chemistry and Chemical Biology


Azetidin-1-yl-(5-bromo-6-chloropyridin-2-yl)methanone (CAS 2166946-61-6) is a heterocyclic building block featuring a 5-bromo-6-chloropyridin-2-yl core coupled to an azetidine ring via a methanone linker [1]. The compound possesses computationally predicted XLogP3 of 2.4, topological polar surface area (TPSA) of 33.2 Ų, zero hydrogen bond donors, and a single rotatable bond, defining a compact, low-lipophilicity scaffold with minimal conformational flexibility [1]. These physicochemical attributes position it as a differentiated intermediate for the synthesis of lead-like molecules where precise control of lipophilicity and molecular rigidity is required.

Why Azetidin-1-yl-(5-bromo-6-chloropyridin-2-yl)methanone Cannot Be Replaced by Generic Pyrrolidine or Piperidine Analogs


The four-membered azetidine ring imparts quantitatively distinct physicochemical and metabolic stability profiles compared to five- and six-membered cyclic amines [1]. Systematic head-to-head studies of mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives demonstrate that azetidine-containing compounds consistently exhibit lower logP and higher metabolic stability (intrinsic microsomal clearance, CLint) relative to their pyrrolidine and piperidine counterparts [1]. For the specific halogenation pattern present in this compound—5-bromo-6-chloro on the pyridine ring—the steric and electronic environment around the azetidine amide influences reactivity, solubility, and biological target engagement in ways that cannot be replicated by simple ring expansion or removal of the azetidine moiety. Substituting a piperidine-based analog, such as (5-bromo-6-chloropyridin-2-yl)-(4-methoxy-4-methylpiperidin-1-yl)methanone, results in a measurable increase in computed logP (Δ +0.5) and molecular weight (Δ +72 Da), which can adversely affect solubility, permeability, and metabolic clearance [2]. These quantifiable property shifts make generic substitution scientifically unjustified for applications demanding tight control of physicochemical space.

Quantitative Differentiation Evidence for Azetidin-1-yl-(5-bromo-6-chloropyridin-2-yl)methanone vs. Structurally Closest Analogs


Computed Lipophilicity (XLogP3): Azetidine Amide vs. 4-Methoxy-4-Methylpiperidine Amide Analog

The target compound exhibits a computed XLogP3 value of 2.4, which is 0.5 log units lower than the XLogP3 of 2.9 calculated for the direct piperidine analog (5-bromo-6-chloropyridin-2-yl)-(4-methoxy-4-methylpiperidin-1-yl)methanone (CID 137929229) [1][2]. Both values were generated using the XLogP3 algorithm (version 3.0) within PubChem, ensuring methodological consistency [1][2]. A ΔlogP of +0.5 for the piperidine analog represents a significant shift in lipophilicity, a property inversely correlated with aqueous solubility and frequently associated with increased off-target binding and higher metabolic clearance rates.

Lipophilicity Physicochemical property prediction Drug-likeness

Molecular Size and Rotatable Bond Count: Azetidine Amide vs. 4-Methoxy-4-Methylpiperidine Amide Analog

The target compound has a molecular weight of 275.53 Da and a single rotatable bond (the carbonyl–azetidine linkage) [1]. The piperidine comparator (CID 137929229) has a molecular weight of 347.63 Da (+72 Da) and two rotatable bonds (carbonyl–piperidine plus the methoxy substituent) [2]. This difference in size and flexibility is significant in the context of lead-like chemical space: the target compound adheres more closely to the 'rule of three' fragment guidelines (MW <300 Da), whereas the piperidine analog exceeds these thresholds. The reduced rotatable bond count (1 vs. 2) implies lower entropic penalty upon target binding and potentially higher ligand efficiency.

Molecular weight Conformational flexibility Fragment-based drug design

Metabolic Stability of Azetidine-Containing Amides: Class-Level Inference from Systematic Physicochemical Profiling

In a systematic study of mono- and difluorinated saturated heterocyclic amines, Nazar et al. (2023) demonstrated that azetidine derivatives consistently exhibit lower intrinsic microsomal clearance (CLint) compared to their pyrrolidine and piperidine counterparts [1]. Across the matched molecular pairs evaluated, azetidine-containing compounds retained high metabolic stability (CLint values predominantly in the low-to-moderate range), while the only exception to high stability was observed in the 3,3-difluoroazetidine derivative—a substitution pattern not present in the target compound [1]. Although these data were generated on fluorinated analogs rather than the exact bromo-chloro amide, the class-level trend is mechanistically grounded: the increased ring strain and altered electronic properties of the azetidine ring reduce susceptibility to oxidative metabolism by cytochrome P450 enzymes relative to larger ring systems [1]. By contrast, generic pyrrolidine and piperidine amides in the same study showed directionally higher CLint values [1].

Metabolic stability Intrinsic clearance Cyclic amine SAR

Supply Purity Specification: NLT 98% (HPLC) from ISO-Certified Manufacturer

The target compound is commercially available from MolCore (Product Number MC112586) with a certified purity of NLT 98% . The manufacturer operates under ISO quality systems, providing batch-specific certificates of analysis (COA) . By contrast, the closest structurally characterized piperidine analog (CAS 2305532-82-3) is commonly listed at a lower purity specification of 95% . This 3% purity differential (NLT 98% vs. 95%) is meaningful for applications such as biophysical assays (SPR, ITC, DSF), X-ray crystallography, and high-content screening, where even small impurities can confound activity readouts, produce false positives, or compromise structural data quality.

Quality control Procurement specification Reproducibility

Optimal Application Scenarios for Azetidin-1-yl-(5-bromo-6-chloropyridin-2-yl)methanone Based on Quantitative Differentiation Evidence


Fragment-Based and Lead-Like Library Synthesis

With a molecular weight of 275.53 Da, a single rotatable bond, and an XLogP3 of 2.4, this compound operates within the empirically validated 'Rule of Three' fragment space (MW <300, logP ≤3, H-bond donors ≤3, H-bond acceptors ≤3, rotatable bonds ≤3) [1]. Its dual-halogen pyridine core (5-Br, 6-Cl) provides two chemically distinct handles for sequential orthogonal cross-coupling (e.g., Suzuki-Miyaura at the bromide followed by Buchwald-Hartwig or SNAr at the chloride), enabling efficient diversification of fragment hits into lead-like compounds. The azetidine amide functionality simultaneously serves as a metabolic liability shield, as class-level evidence indicates superior microsomal stability relative to pyrrolidine/piperidine amides [3]. Procurement at NLT 98% purity ensures that fragment screening data (SPR, DSF, NMR) and X-ray co-crystal structures are not corrupted by impurity signals .

Kinase Inhibitor and PROTAC Linker Intermediates

Azetidine-containing amides are privileged motifs in kinase inhibitors and targeted protein degradation (PROTAC) linkers due to their favorable combination of low lipophilicity and metabolic stability [3]. The 5-bromo-6-chloropyridine moiety is a recognized kinase hinge-binding scaffold, and the azetidine amide provides a vector for linker attachment in bifunctional degrader molecules. Compared to piperidine-based analogs, the azetidine compound offers a ΔlogP of -0.5 and a molecular weight advantage of -72 Da, both of which contribute to improved physicochemical properties in the bRo5 (beyond Rule of Five) space where PROTACs often reside [1][2]. The high chemical purity (NLT 98%) reduces the risk of batch-to-batch variability in cellular degradation assays (e.g., HiBiT, Western blot quantification) .

Structure-Activity Relationship (SAR) Studies Requiring Tight Physicochemical Control

When exploring SAR around a pyridine core, the choice of amide capping group significantly influences lipophilicity, solubility, and metabolic clearance—parameters that are often confounded when using larger ring amines. The target compound's computed XLogP3 of 2.4 provides a quantitatively defined low-lipophilicity starting point, contrasting with the XLogP3 of 2.9 for the closest piperidine analog [1][2]. This 0.5 logP difference can translate to measurable improvements in kinetic solubility and reductions in phospholipidosis risk. The azetidine ring further contributes one fewer rotatable bond, reducing the entropic cost of binding. These properties make the compound an ideal building block for medicinal chemistry programs where maintaining ligand efficiency (LE >0.3) and LipE (Lipophilic Efficiency) is a prioritized design principle.

Biophysical Assay Development and Crystallography-Grade Reagent Supply

For surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and protein X-ray crystallography, the presence of even 3–5% impurities can generate misleading binding isotherms, artifact peaks, or ambiguous electron density. The NLT 98% purity specification of the target compound from ISO-certified manufacturing provides a quantifiable quality advantage over the typical 95% purity offered for structurally similar building blocks . The compound's low molecular weight and single rotatable bond are also advantageous for obtaining high-resolution co-crystal structures, as conformational heterogeneity is minimized, facilitating unambiguous interpretation of ligand binding modes.

Quote Request

Request a Quote for Azetidin-1-yl-(5-bromo-6-chloropyridin-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.